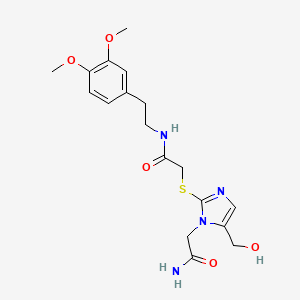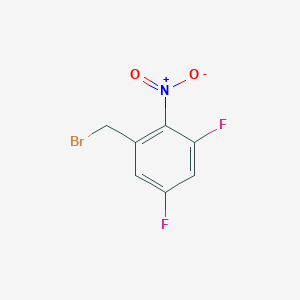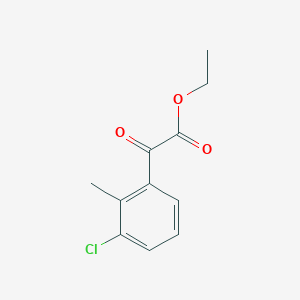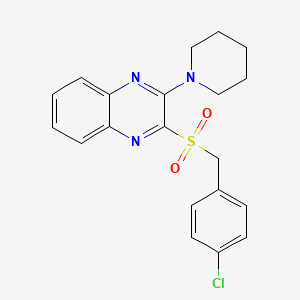
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anticancer Activities
- Quinoxaline derivatives, including those with piperazine and aniline chains, have shown potential as hypoxic-cytotoxic agents, with specific compounds displaying potent and selective activities against cancer cells (Ortega et al., 2000).
- Another study identified 4-aminoquinoline derived sulfonyl analogs with significant effectiveness against breast tumor cell lines, highlighting one compound (VR23) as particularly potent and possibly less toxic to normal cells (Solomon et al., 2019).
2. Antimicrobial Properties
- Synthesis of new quinoxaline derivatives was targeted to optimize antimicrobial activity, with various quinoxaline compounds demonstrating promising effects against bacteria and fungi (Singh et al., 2010).
- Novel quinoxaline sulfonamides showed antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
3. Synthesis and Structural Studies
- Innovative synthetic approaches for quinoxaline derivatives have been developed, such as using silica bonded S-sulfonic acid as a recyclable catalyst for room temperature synthesis (Niknam et al., 2009).
- The synthesis and structure of novel drug-like small molecules based on quinoxaline with amino substitution at C-2 were also explored, demonstrating efficient production of these derivatives (Rao et al., 2016).
4. Neuroprotective Effects
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, was found to be a potent inhibitor of the quisqualate subtype of the glutamate receptor and showed neuroprotective properties against global ischemia (Sheardown et al., 1990).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-16-10-8-15(9-11-16)14-27(25,26)20-19(24-12-4-1-5-13-24)22-17-6-2-3-7-18(17)23-20/h2-3,6-11H,1,4-5,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFLWKLPRSIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

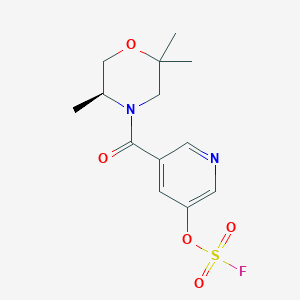
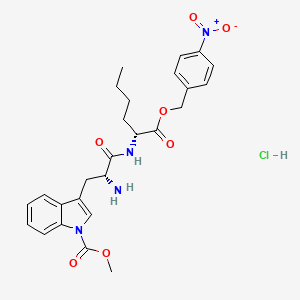
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

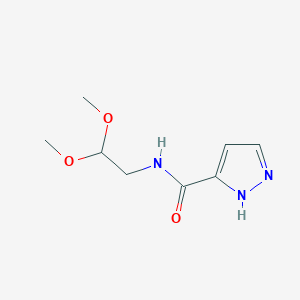
![N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2358257.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)
